molecular formula C5H7NO3 B123010 DL-Pyroglutamic acid CAS No. 149-87-1

DL-Pyroglutamic acid

Cat. No. B123010
CAS RN: 149-87-1
M. Wt: 129.11 g/mol
InChI Key: ODHCTXKNWHHXJC-UHFFFAOYSA-N
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Description

DL-Pyroglutamic acid, also known as L-pyroglutamic acid (LPGA), is a derivative of the amino acid L-glutamic acid. It is formed through intramolecular condensation and is known for its role as a precursor in the synthesis of various bioactive molecules, including natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of LPGA can be achieved via intramolecular condensation of L-glutamic acid, as demonstrated in one study where the slow evaporation technique was used to obtain high-quality LPGA single crystals . Another approach involves the synthesis of nonproteinogenic amino acids derived from L-pyroglutamic acid, which are found in cyclic depsipeptides and synthesized from a common intermediate . Additionally, DL-glutamic acid has been synthesized from various starting materials such as methyl acrylate and diethyl acetamidomalonate , diethylmalonate , β-propiolactone , and 1,1,1,5-tetrachloropentane .

Molecular Structure Analysis

The molecular structure of LPGA has been extensively studied using various spectroscopic methods and theoretical calculations. UV-Vis, FT-IR, and NMR spectra have been recorded to characterize the compound . DFT calculations, including B3LYP hybrid functional and 6-311++G(d,p) basis set, have been employed to examine the intermolecular interactions within the LPGA crystal . Additionally, the molecular structure of pyroglutamic acid thin films has been analyzed, revealing the presence of β-phase and γ-phase components .

Chemical Reactions Analysis

The chemical reactivity of LPGA has been explored through different analyses. The study of non-covalent interactions (NCI) based on reduced density gradient (RDG) maps, electronic properties such as oscillator strength, HOMO-LUMO energy gap, and excitation energies using time-dependent density functional theory (TD-DFT) have provided insights into the compound's reactivity . Moreover, the intramolecular stability of LPGA due to charge delocalization and hyperconjugative interactions has been investigated through natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of LPGA and its derivatives have been characterized in several studies. The vibrational modes and fundamental modes of LPGA were assigned based on Total Energy Distribution (TED) calculations . The nonlinear optical (NLO) properties were evaluated via first-order hyperpolarizability calculations . The physico-chemical characteristics of synthetic 4-methylene-DL-glutamic acid, such as IR and PMR spectra, chromatography, retention time, pK values, and melting point, were determined and found to be identical to the naturally occurring L-isomer . The deposition of thin layers of pyroglutamic acid by thermal evaporation has also been described, showcasing a methodology for depositing organic materials beyond amino acids .

Scientific Research Applications

1. Chiral Labeling in Amino Acid Metabolomics

DL-Pyroglutamic acid has been utilized in the field of metabolomics, particularly for the chiral labeling of amino acids. Mochizuki et al. (2014) demonstrated the use of isotopic variants of pyroglutamic acid succinimidyl esters as derivatization reagents for the identification of amino acids using liquid chromatography and mass spectrometry. This technique is useful in differentiating DL-amino acids in biological samples and food products (Mochizuki et al., 2014).

2. Thin Film Deposition for Material Science

Pyroglutamic acid has been employed in material science, particularly in the deposition of thin films. Sugimoto et al. (2014) explored the low-vacuum deposition of glutamic acid and pyroglutamic acid for creating thin layers on surfaces, a methodology promising for depositing a range of evaporable organic materials beyond amino acids (Sugimoto et al., 2014).

3. Conductivity and Volumetric Studies

Orekhova et al. (2005) conducted studies on the electrical conductance and volumetric properties of DL-pyroglutamic acid in aqueous solutions, providing insights into its physical properties and interactions with water, which is valuable in understanding its behavior in various applications (Orekhova et al., 2005).

4. Terahertz Spectroscopy for Molecular Analysis

Wu et al. (2020) investigated the low-frequency vibrational properties of DL-pyroglutamic acid using terahertz time-domain spectroscopy. This research offers insights into the crystal structure and molecular interactions of pyroglutamic acid, with implications for understanding its properties in biochemistry and functional materials (Wu et al., 2020).

5. Implications in Biopharmaceuticals

Liu et al. (2019) explored the role of pyroglutamic acid in monoclonal antibodies, particularly focusing on its impact on charge heterogeneity. This study provides important insights for the biopharmaceutical industry, particularly in the development and characterization of therapeutic antibodies (Liu et al., 2019).

6. Polyglutamic Acid Production and Applications

Pandey et al. (2021) discussed the production and applications of polyglutamic acid, a biopolymer derived from glutamic acid and pyroglutamic acid units. This research highlights the potential of polyglutamic acid in various fields such as medicine, food, and waste treatment, underscoring the versatility of pyroglutamic acid derivatives (Pandey et al., 2021).

7. Detection Methods in Food Industry

Feng Xu (2013) provided an overview of the detection methods for pyroglutamic acid in monosodium glutamate production, highlighting the significance of controlling its content in the food industry (Xu, 2013).

Safety And Hazards

DL-Pyroglutamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and not to ingest or breathe vapours/dust .

properties

IUPAC Name

5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859174
Record name 5-Oxoproline
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Pyroglutamic acid

CAS RN

149-87-1, 16891-48-8
Record name DL-Pyrrolidonecarboxylic acid
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Record name DL-Pidolic acid
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Record name DL-Pyroglutamic acid
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Record name 5-oxo-DL-proline
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Record name PYRROLIDONE CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
Z Orekhova, Y Sambira, E Manzurola… - Journal of solution …, 2005 - Springer
… Conductivity measurements of DL-pyroglutamic acid and sodium pyroglutamate in dilute aqueous solutions were performed in the 288.15–323.15 K temperature range. The limiting …
Number of citations: 11 link.springer.com
Y Suzuki, N Nagashima - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… The effluent was concentrated in vacuo, the crystals first deposited were removed (DL-pyroglutamic acid), and then the resultant solution was cooled. The crystals formed in this stage …
Number of citations: 2 www.journal.csj.jp
S Molaei, M Ghadermazi - Journal of Organometallic Chemistry, 2021 - Elsevier
… MCM-41, the property of DL-pyroglutamic acid to stabilize and distribute of Pd particles … MCM-41 after synthetic modification with DL-pyroglutamic acid (PCA). This extended catalyst …
Number of citations: 12 www.sciencedirect.com
Y Sugimoto, S Toyoshima - Antimicrobial Agents and …, 1979 - Am Soc Microbiol
… Since 2.5% L-argirine, DLpyroglutamic acid salt did not inactivate HBsAg, a long acyl group, a component of CAE, appears to play some essential role in inactivation. CAE is a cationic …
Number of citations: 12 journals.asm.org
JS Butts, H Blunden, MS Dunn - Journal of Biological Chemistry, 1937 - cabdirect.org
dl-Aspartic acid is much more effective as a glycogen former than d-glutamic acid during maximum absorption, but the reVerse holds when isomolecular amounts are fed along with …
Number of citations: 25 www.cabdirect.org
Z Wu, Z Zhu, C Cheng, J Zhang, Y Gong, M Xu… - … Acta Part A: Molecular …, 2020 - Elsevier
… The low-frequency vibrational properties of D-, L- and DL-pyroglutamic acid (PGA) have been investigated with the terahertz time-domain spectroscopy (THz-TDS) from 0.5 to 4.5 THz. …
Number of citations: 21 www.sciencedirect.com
Z Zhu, Y Bian, X Zhang, R Zeng, B Yang - Spectrochimica Acta Part A …, 2022 - Elsevier
… The transformation between L-glutamic acid, L-pyroglutamic acid and DL-pyroglutamic acid … At 150–155 C, the conversion efficiency of L-pyroglutamic acid to DL-pyroglutamic acid is …
Number of citations: 7 www.sciencedirect.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. Motor Electronic Power Frequency Converter …
Number of citations: 0 www.sotech.co.kr
Z Taira, WH Watson - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
… (A) and angles ()for L-glutamic acid-L-pyroglutamic acid-water and DL-pyroglutamic acid … Crystal-packing diagram for DL-pyroglutamic acid. The a axis is horizontal and the b axis goes …
Number of citations: 28 scripts.iucr.org
WA Zygmunt, RL Evans… - Canadian Journal of …, 1962 - cdnsciencepub.com
… γ-Methylene-DL-glutamic acid and N-benzyl-α-methyl-DL-pyroglutamic acid were found to be the … by α-methyl-DL-pyroglutamic acid was more refractory to reversal by L-glutamic acid. …
Number of citations: 4 cdnsciencepub.com

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